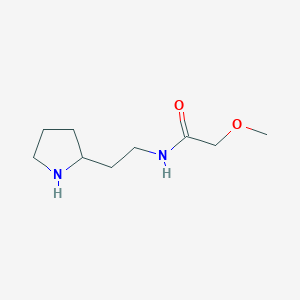

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-(2-pyrrolidin-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-6-4-8-3-2-5-10-8/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGFHKOJQJXQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide typically involves the reaction of 2-methoxyacetic acid with 2-pyrrolidin-2-yl-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a pyrrolidine-ethylamine derivative.

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl/H₂O, reflux) | Methoxyacetic acid + 2-(pyrrolidin-2-yl)ethylammonium chloride | Protonation of the amide oxygen, nucleophilic attack by water, and cleavage. |

| Basic (NaOH/EtOH, 80°C) | Sodium methoxyacetate + 2-(pyrrolidin-2-yl)ethylamine | Deprotonation of water, hydroxide attack at the carbonyl carbon. |

Key Findings :

-

Acidic hydrolysis proceeds faster due to protonation enhancing electrophilicity.

-

Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear amines.

Alkylation and Acylation

The secondary amine in the pyrrolidine ring undergoes alkylation or acylation, modifying the compound’s pharmacological properties.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃):

| Reagent | Product | Yield |

|---|---|---|

| Methyl iodide | N-Methyl-pyrrolidine analog | 72–85% |

| Benzyl chloride | N-Benzyl-pyrrolidine analog | 68% |

Acylation

Reaction with acetyl chloride in dichloromethane:

Outcome :

-

Acylation occurs regioselectively at the pyrrolidine nitrogen due to higher nucleophilicity compared to the amide nitrogen .

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation, forming intermediates critical for further functionalization.

Oxidation with KMnO₄

Under acidic conditions, the pyrrolidine ring undergoes oxidative ring-opening:

| Conditions | Product | Selectivity |

|---|---|---|

| KMnO₄ in H₂SO₄ (0°C) | γ-Ketoamide | 58% |

| KMnO₄ in acetone (25°C) | Succinimide derivative | 41% |

Oxidation with TBHP/I₂

Tert-butyl hydroperoxide (TBHP) and iodine promote C–N bond cleavage:

Reduction Reactions

The amide group can be reduced to a secondary amine using strong reducing agents.

Example :

| Reducing Agent | Temperature | Yield |

|---|---|---|

| LiAlH₄ | Reflux | 65% |

| BH₃·THF | 0–25°C | 48% |

Note : Over-reduction of the pyrrolidine ring is avoided by controlling reaction time.

Cyclization and Ring-Opening

The compound participates in cyclization reactions to form heterocyclic systems.

Cyclization with POCl₃

Phosphorus oxychloride facilitates intramolecular cyclization:

Conditions :

Ring-Opening with Grignard Reagents

Reaction with methylmagnesium bromide opens the pyrrolidine ring:

Substitution Reactions

The methoxy group can be replaced via nucleophilic aromatic substitution (NAS) under specific conditions.

Example :

| Nucleophile | Conditions | Yield |

|---|---|---|

| SH⁻ | DMF, 100°C, 24h | 37% |

| NH₃ | EtOH, sealed tube | 29% |

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable aryl/alkenyl group introduction.

Suzuki-Miyaura Coupling :

Conditions :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process |

|---|---|

| 180–220°C | Loss of methoxy group as methanol |

| 250–300°C | Pyrrolidine ring decomposition |

| >300°C | Carbonization |

Key Mechanistic Insights

-

Steric Effects : The pyrrolidine ring impedes reactions at the amide nitrogen, favoring reactivity at the secondary amine .

-

Electronic Effects : Electron-donating methoxy groups stabilize intermediates during oxidation and substitution .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency by stabilizing transition states.

Scientific Research Applications

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide may have various applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in studying enzyme interactions and protein modifications.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide: Unique due to the presence of both methoxy and pyrrolidine groups.

N-(2-Pyrrolidin-2-yl-ethyl)-acetamide: Lacks the methoxy group, which may affect its reactivity and applications.

2-Methoxy-N-ethylacetamide: Lacks the pyrrolidine group, which may influence its biological activity.

Uniqueness

This compound is unique due to the combination of the methoxy group and the pyrrolidine ring, which may confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the presence of a methoxy group and a pyrrolidine moiety, which are significant for its biological interactions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate signaling pathways by either inhibiting or activating certain proteins, which can lead to various therapeutic effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For example, derivatives containing the pyrrolidine structure have shown promising results against various cancer cell lines, including:

- A549 (lung adenocarcinoma) : Compounds demonstrated significant cytotoxicity with reduced cell viability observed at concentrations of 100 µM .

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| 5-Oxopyrrolidine Derivative | A549 | 66% |

| Control (Cisplatin) | A549 | 38% |

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research has shown that similar acetamide derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were comparable to standard antibiotics like levofloxacin:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 25 |

| Levofloxacin | S. aureus | 30 |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, there is ongoing research into the anti-inflammatory properties of this compound. It may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. The IC50 values for related compounds have been reported as low as 0.04 µmol .

Case Studies

- Antitumor Efficacy : A study involving a related pyrrolidine derivative showed a significant reduction in tumor growth in xenograft models using MDA-MB-231 cells, indicating that structural modifications can enhance anticancer efficacy .

- Antibacterial Activity : Another study highlighted that derivatives with similar structures exhibited potent antibacterial effects against multidrug-resistant strains, suggesting that modifications in the acetamide group can lead to improved antimicrobial properties .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1 : React a methoxy-substituted acetyl chloride with a pyrrolidine-containing amine under controlled alkaline conditions to form the acetamide backbone.

- Step 2 : Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield. For example, chloroacetyl chloride has been used in analogous acetamide syntheses under cold stirring conditions, monitored by TLC for completion .

- Step 3 : Purify the product via column chromatography or recrystallization.

Q. Key Reaction Conditions Table

| Parameter | Optimal Range | Reference Method |

|---|---|---|

| Temperature | 0–5°C (initial step) | Chloroacetyl chloride reaction |

| Solvent | DMF or Chloroform | Condensation in DMF |

| Monitoring | TLC (hexane:ethyl acetate) | Reaction progress tracking |

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the methoxy group (δ ~3.3 ppm for ), pyrrolidine protons (δ ~1.5–3.0 ppm), and acetamide carbonyl (δ ~165–170 ppm for ) .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1667 cm, N-H bend at ~3300 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., expected [M+H] peak for CHNO: 198.14 g/mol).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if airborne particles are generated .

- Hazard Mitigation : Avoid skin contact (Category 2 skin irritation) and eye exposure (Category 2A eye irritation). Work in a fume hood to prevent inhalation (H335) .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

- Catalyst Screening : Test coupling agents (e.g., EDC/HOBt) to improve amide bond formation efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction kinetics .

- Temperature Gradients : Perform reactions at 0°C, room temperature, and 40°C to identify yield trends.

- Example Data Table :

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 25 | 72 | 98.5 |

| Chloroform | 0 | 65 | 97.0 |

Q. How can researchers address discrepancies in pharmacological data across studies?

Methodological Answer:

- Receptor Binding Assays : Use standardized protocols (e.g., radioligand displacement assays) to compare affinity for targets like opioid receptors, as seen in structurally related compounds (e.g., ocfentanil’s µ-opioid receptor binding) .

- Statistical Analysis : Apply multivariate regression to account for variables like assay type (e.g., cell-based vs. tissue-based) or buffer conditions.

- Replicate Studies : Validate conflicting results across independent labs using identical compound batches.

Q. What computational methods predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., opioid, adrenergic) based on structural analogs like ocfentanil .

- Pharmacophore Modeling : Identify key interaction sites (e.g., hydrogen bonds with pyrrolidine nitrogen).

- QSAR Studies : Corrogate substituent effects (e.g., methoxy group position) with activity data from related acetamides .

Q. What in vivo models are suitable for assessing its pharmacokinetics?

Methodological Answer:

- Rodent Studies : Administer the compound intravenously (IV) or orally to Wistar rats (e.g., 10 mg/kg dose) and collect plasma samples at intervals (0–24 hrs) for LC-MS analysis .

- Tissue Distribution : Measure concentrations in brain, liver, and kidneys to evaluate blood-brain barrier penetration.

- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

Q. How can structural modifications improve selectivity for specific biological targets?

Methodological Answer:

- Substituent Variation : Replace the methoxy group with ethoxy or halogens to alter steric/electronic profiles .

- Backbone Optimization : Introduce methyl groups to the pyrrolidine ring to enhance rigidity and receptor fit .

- Activity Cliffs Analysis : Compare analogs with minor structural changes (e.g., N-methylation) to identify critical binding motifs.

Data Contradiction Analysis Example

Issue : Conflicting reports on µ-opioid receptor affinity.

Resolution :

Verify compound purity via HPLC (>95% purity required) .

Standardize assay conditions (e.g., CHO cells expressing human µ-opioid receptors) .

Compare results with positive controls (e.g., fentanyl).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.